Product packaging for Isopropyl p-nitrobenzenesulfonate(Cat. No.:CAS No. 1830-67-7)

Isopropyl p-nitrobenzenesulfonate

Cat. No.: B3048838
CAS No.: 1830-67-7
M. Wt: 245.25 g/mol
InChI Key: SKEMEAIANCBOLC-UHFFFAOYSA-N
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Description

Contextualization within Sulfonate Ester Chemistry

Sulfonate esters are a class of organic compounds that are derivatives of sulfonic acids. periodicchemistry.com They are widely utilized in organic synthesis primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.compearson.com This utility stems from the fact that the corresponding sulfonate anions are highly stable due to resonance delocalization of the negative charge across the three oxygen atoms, making them very weak bases. pearson.com

In many synthetic procedures, alcohols, which are typically poor leaving groups (as the hydroxide (B78521) ion is a strong base), are converted into sulfonate esters to enhance their reactivity. periodicchemistry.comyoutube.com This conversion effectively transforms the alcohol's hydroxyl group into a leaving group whose reactivity is comparable to or even greater than that of a halide ion. periodicchemistry.comlibretexts.org The most commonly encountered sulfonate esters in organic chemistry include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com

Isopropyl p-nitrobenzenesulfonate, often referred to as a "nosylate," fits within this context. The p-nitrobenzenesulfonate group is an even better leaving group than tosylate or mesylate due to the presence of the strongly electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring. oregonstate.edudoubtnut.com This group further stabilizes the resulting sulfonate anion through induction and resonance, making it an exceptionally stable and effective leaving group. doubtnut.comstackexchange.com The formation of a sulfonate ester from an alcohol, such as the synthesis of this compound from isopropyl alcohol, proceeds with retention of configuration at the carbon center, as the carbon-oxygen bond of the alcohol is not broken during this step. youtube.com

Significance as a Precursor with a Highly Effective Leaving Group

The primary significance of this compound in organic chemistry is its function as a precursor for transferring an isopropyl group via nucleophilic substitution reactions. rsc.org The p-nitrobenzenesulfonate (nosylate) anion is one of the most effective leaving groups among the common sulfonates. oregonstate.edu Its leaving group ability is significantly greater than that of tosylates and mesylates, and it approaches the reactivity of the highly activating triflates. oregonstate.edu

The high reactivity is attributed to the electron-withdrawing nature of the para-nitro group. doubtnut.comstackexchange.com This group pulls electron density away from the sulfonate moiety, which stabilizes the resulting anion (p-nitrobenzenesulfonate) after it departs from the carbon atom. oregonstate.edudoubtnut.com This stabilization lowers the activation energy of nucleophilic substitution reactions, allowing them to proceed under milder conditions or with weaker nucleophiles. rsc.org

Studies comparing the rates of solvolysis (a type of nucleophilic substitution where the solvent is the nucleophile) for various phenylethyl esters demonstrate this reactivity trend clearly. The p-nitrobenzenesulfonate (nosylate) derivative reacts significantly faster than its tosylate and mesylate counterparts, highlighting its superior nature as a leaving group. oregonstate.edu

Relative Solvolysis Rates of 1-Phenylethyl Esters in 80% Ethanol (B145695)/Water
Leaving GroupAbbreviationRelative Rate (sec-1 at 76°C)
p-ToluenesulfonateOTs3.7 x 104
MethanesulfonateOMs3.0 x 104
p-NitrobenzenesulfonateONs4.4 x 105
TrifluoromethanesulfonateOTf1.4 x 108

This enhanced reactivity makes this compound and other nosylates valuable in syntheses where other sulfonate esters might be too slow or require harsh conditions, which could lead to undesirable side reactions. mdpi.com The compound serves as an efficient electrophile in Sₙ2 reactions, where a nucleophile attacks the isopropyl carbon, displacing the stable p-nitrobenzenesulfonate anion. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5S B3048838 Isopropyl p-nitrobenzenesulfonate CAS No. 1830-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMEAIANCBOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171372
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI)
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Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-67-7
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester
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Record name Isopropyl p-nitrobenzenesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI)
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Record name ISOPROPYL NOSYLATE
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Synthetic Methodologies for Isopropyl P Nitrobenzenesulfonate and Analogues

Direct Esterification Approaches

Direct esterification stands as a fundamental method for the synthesis of isopropyl p-nitrobenzenesulfonate. This process leverages the reactivity of p-nitrobenzenesulfonyl halides with isopropanol (B130326) to form the desired ester.

Reaction with p-Nitrobenzenesulfonyl Halides

The most common laboratory-scale synthesis of this compound involves the reaction of isopropanol with p-nitrobenzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol reacts with an acyl halide in the presence of a base. The base, typically pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

The general reaction scheme is as follows:

p-NO₂C₆H₄SO₂Cl + (CH₃)₂CHOH → p-NO₂C₆H₄SO₂OCH(CH₃)₂ + HCl

The selection of the sulfonyl halide is crucial. While p-nitrobenzenesulfonyl chloride is the most frequently used starting material due to its commercial availability and reactivity, other halides such as the bromide or fluoride (B91410) could potentially be used, though they are less common in standard laboratory practice.

Optimization of Reaction Conditions and Yields

The efficiency of the esterification reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and the nature of the base used. Researchers have investigated various conditions to maximize the yield and purity of this compound.

Common solvents for this reaction include dichloromethane, chloroform, and diethyl ether. The reaction is often carried out at reduced temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize side reactions. The slow, dropwise addition of the sulfonyl chloride to the solution of isopropanol and base is a standard procedure to maintain control over the reaction rate.

Studies on analogous esterification reactions, such as the synthesis of other p-nitrobenzenesulfonate esters, provide insights into optimizing the conditions for this compound. For instance, research on the synthesis of p-nitrophenyl esters has shown that the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate. nih.gov While not always necessary for the highly reactive p-nitrobenzenesulfonyl chloride, it can be a useful tool for less reactive substrates or to improve yields under milder conditions.

The molar ratio of the reactants also plays a critical role. An excess of the alcohol or the base is often employed to ensure the complete conversion of the sulfonyl chloride. The table below summarizes typical reaction parameters that can be optimized for the synthesis of this compound.

ParameterTypical Range/OptionsPurpose
Solvent Dichloromethane, Chloroform, Diethyl EtherTo dissolve reactants and facilitate the reaction.
Base Pyridine, TriethylamineTo neutralize the HCl byproduct and drive the reaction forward.
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side products.
Reactant Ratio Excess of alcohol or baseTo ensure complete conversion of the limiting reagent.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)To increase the reaction rate.

Purification Techniques in Synthetic Studies (e.g., Recrystallization)

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts such as the hydrochloride salt of the base, and any side products. Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. youtube.com

The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.comyoutube.com An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. youtube.com For this compound, common recrystallization solvents include ethanol (B145695), isopropanol, or mixtures of ethanol and water.

The general procedure for recrystallization involves:

Dissolving the crude product: The impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution. youtube.com

Hot filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution. youtube.com Impurities, being present in smaller amounts, tend to remain dissolved in the solvent. youtube.com

Isolation of crystals: The purified crystals are collected by vacuum filtration. youtube.com

Washing and drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove the residual solvent. youtube.com

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination and spectroscopic methods like NMR and IR spectroscopy. A sharp melting point close to the literature value is a good indicator of high purity.

Reaction Mechanisms and Kinetic Studies of Isopropyl P Nitrobenzenesulfonate

Solvolysis Reactions

Solvolysis, a reaction where the solvent acts as the nucleophile, is a primary method for probing the mechanistic spectrum of nucleophilic substitution. For secondary substrates like isopropyl p-nitrobenzenesulfonate, the reaction does not always adhere strictly to the idealized SN1 or SN2 models but often occupies a mechanistic continuum between these two extremes. wikipedia.orgyoutube.com

Mechanistic Pathways: Unimolecular (SN1) and Bimolecular (SN2) Regimes

The solvolysis of secondary substrates can proceed via a stepwise SN1 mechanism, characterized by the initial formation of a carbocation intermediate, or a concerted SN2 mechanism, involving a single transition state where the nucleophile attacks as the leaving group departs. wikipedia.orgyoutube.com The preferred pathway is dictated by the substrate's structure, the leaving group's ability, the nucleophile's strength, and, most significantly, the solvent's properties. youtube.com For this compound, the strong electron-withdrawing p-nitro group makes the nitrobenzenesulfonate anion (nosylate) an excellent leaving group, a factor that can facilitate either pathway. The secondary nature of the carbon center means it is sterically more hindered than a primary center but can form a more stable carbocation, placing it directly in the SN1/SN2 borderline region. wikipedia.orgyoutube.comyoutube.com

Compelling evidence for a concerted SN2 mechanism has been observed in the solvolysis of this compound (also referred to as 2-propyl nosylate) in the solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov A study comparing its reactivity to that of methyl nosylate (B8438820) in HFIP with various halide nucleophiles revealed a linear relationship between the logarithms of the second-order rate constants. nih.gov The data point for the solvolysis reaction with HFIP as the nucleophile falls on the same line as the halide nucleophiles. This linearity suggests that the solvolysis of this secondary substrate in HFIP proceeds through a concerted SN2 mechanism, rather than a stepwise process involving an ion-pair intermediate. nih.gov The transition state for this type of reaction is described as "exploded," indicating significant bond-breaking to the leaving group with only minor bond formation to the incoming nucleophile. nih.gov

In a classic SN1 reaction, the leaving group departs to form a carbocation, which then reacts with the nucleophile. youtube.com This carbocation intermediate is often closely associated with the departed leaving group, forming what is known as an intimate ion pair. youtube.comyoutube.com This association can shield one face of the carbocation, leading to a slight preference for inversion of configuration over complete racemization in the final product. youtube.comyoutube.comyoutube.com The investigation into these intermediates is crucial for defining the mechanism.

For this compound, the evidence for a discrete carbocation intermediate is highly solvent-dependent. The study in HFIP, for instance, suggests the reaction bypasses an ion-pair intermediate altogether, favoring a direct SN2-like attack. nih.gov In other, more ionizing and less nucleophilic solvents, the potential for carbocation or ion-pair formation increases. The analysis of reaction products, stereochemical outcomes (inversion vs. racemization), and the effects of added salts (common ion effect) are methods used to probe for the existence and influence of these intermediates. colab.ws The absence of a significant common ion rate depression in certain systems would further argue against a mechanism involving a dissociated ion pair.

Solvent Effects on Solvolysis Rates and Mechanisms

The choice of solvent is arguably the most powerful tool for influencing the rate and mechanism of solvolysis reactions. youtube.com Key solvent properties include ionizing power, which is the ability to stabilize charged intermediates and transition states, and nucleophilicity, the ability to donate an electron pair to the substrate. nih.govbeilstein-journals.org The Grunwald-Winstein equation, log(k/k₀) = mY, and its extended form, log(k/k₀) = lN + mY, are linear free energy relationships used to quantify these effects, where 'm' is the sensitivity to solvent ionizing power (Y) and 'l' is the sensitivity to solvent nucleophilicity (N). wikipedia.orgnih.gov

Hexafluoro-2-propanol (HFIP): HFIP is a highly polar, strongly hydrogen-bond-donating solvent with high ionizing power but very low nucleophilicity. researchgate.netnih.gov This combination allows it to stabilize departing leaving groups and charged transition states effectively. researchgate.net However, its poor nucleophilicity means it is a weak attacker. The observation that the solvolysis of this compound in HFIP proceeds via an SN2 pathway is significant, suggesting that even a weak nucleophile can participate in a concerted displacement when the leaving group is excellent and the solvent can support the development of charge in the transition state. nih.gov

Ethanol-Water Mixtures: These mixtures allow for a systematic variation of ionizing power and nucleophilicity. Water is more ionizing but less nucleophilic than ethanol (B145695). As the proportion of water in the mixture increases, the solvent's ionizing power increases, which would typically favor an SN1 mechanism. researchgate.net For borderline substrates, a shift from SN2 character in alcohol-rich media to SN1 character in water-rich media can be observed. researchgate.net

Acetic Acid and Formic Acid: These carboxylic acids are protic solvents. Formic acid is substantially more ionizing than acetic acid. researchgate.netmdpi.com Their nucleophilicity is moderate. Solvolysis in these media often shows characteristics of the SN1 pathway due to their ability to support ionization. Studies on related substrates in formic acid often reveal mechanisms with significant carbocation character. researchgate.netmdpi.com

Trifluoroacetic Acid: This is an extremely ionizing and very weakly nucleophilic solvent. It is highly effective at promoting ionization to form carbocation intermediates. Solvolysis of secondary sulfonates in trifluoroacetic acid is expected to proceed with a high degree of SN1 character, potentially involving solvent-separated ion pairs or free carbocations. scilit.com

Beyond the general properties of the solvent, specific interactions can influence reaction rates. The addition of salts can have a significant impact. For instance, the solvolysis rate of this compound in HFIP was measured in the presence of potassium nosylate and 18-crown-6. nih.gov The crown ether complexes the potassium ion, leaving a "bare" nosylate anion, which can act as a competing nucleophile. Such additions are used to probe for common ion effects and to dissect the contributions of different nucleophiles present in the reaction medium. nih.gov

Data Tables

The following table presents kinetic data for the reaction of this compound in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), illustrating the influence of added nucleophiles.

Nucleophile / ConditionsSecond-Order Rate Constant (knuc, M-1s-1)
HFIP (Solvent)5.5 x 10-8
In presence of 0.50 M Potassium Nosylate & 0.50 M 18-Crown-62.5 x 10-7
Data sourced from a study conducted at 50 °C with an ionic strength of 0.5 M (tetramethylammonium perchlorate). nih.gov

Kinetic Isotope Effects (KIE) in Solvolytic Processes

Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and hybridization changes at the transition state. This is achieved by comparing the reaction rates of a substrate with its isotopically substituted analogue.

Secondary deuterium (B1214612) isotope effects (kH/kD) are observed when the isotopic substitution is at a position that is not directly involved in bond making or breaking. For this compound, substituting hydrogen with deuterium at the α-carbon (CH) or the β-carbons (CH3) can reveal details about the transition state structure.

α-Deuterium KIE : An α-deuterium KIE (kH/kD > 1) is typically observed for reactions proceeding through an SN1 mechanism. The change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate results in a lower bending vibrational frequency for the C-H bond, leading to a faster rate for the hydrogen-containing substrate. For a pure SN2 mechanism, the α-KIE is generally close to unity (1.00).

β-Deuterium KIE : The effect of deuterium substitution on the methyl groups is particularly informative for isopropyl systems. osti.gov A significant β-deuterium KIE (kH/kD > 1) is characteristic of a mechanism with substantial carbocationic character (SN1). This effect is attributed to hyperconjugation, where the C-H bonds of the β-methyl groups help stabilize the developing positive charge on the central carbon. This stabilization is less effective for C-D bonds. Studies on the solvolysis of similar isopropyl compounds have shown that these β-deuterium effects are primarily due to differences in the entropies of activation rather than the enthalpies of activation. osti.gov

The table below summarizes the expected secondary KIE values for different mechanistic pathways in the solvolysis of this compound.

Isotopic Substitution PositionTypical kH/kD ValueMechanistic Interpretation
α-deuterium ((CH3)2CD-ONs)~1.15sp3 → sp2 rehybridization; indicates significant SN1 character.
α-deuterium ((CH3)2CD-ONs)~1.00sp3 geometry largely retained in the transition state; consistent with an SN2 pathway.
β-deuterium ((CD3)2CH-ONs)> 1.10Hyperconjugative stabilization of a carbocationic transition state (SN1). osti.gov
β-deuterium ((CD3)2CH-ONs)~1.00Little to no positive charge development on the α-carbon; consistent with an SN2 pathway.

Nucleophilic Substitution Reactions (Beyond Solvolysis)

While solvolysis represents a reaction with the solvent as the nucleophile, this compound also reacts with a variety of other nucleophiles. The p-nitrobenzenesulfonate anion is an excellent leaving group due to the electron-withdrawing effect of the nitro group and resonance stabilization, making the substrate susceptible to nucleophilic attack at the central carbon of the isopropyl group. quora.com

The reaction of this compound with strong nucleophiles typically proceeds via an SN2 mechanism, although competition from elimination (E2) is common due to the secondary nature of the substrate.

Halides : Nucleophiles such as chloride, bromide, and iodide ions (delivered from salts like LiCl, NaBr, or KI) can displace the p-nitrobenzenesulfonate group to form the corresponding isopropyl halides. The reaction rate and yield depend on the nucleophilicity of the halide (I- > Br- > Cl-).

Amines : Amines are effective nucleophiles that react with this compound to form N-alkylated products. However, the reaction can be difficult to control. youtube.com The primary amine product (isopropylamine) is itself a nucleophile and can react with another molecule of the substrate to form a secondary amine (diisopropylamine). This process can continue, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products. youtube.com

The following table outlines the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Substitution Product(s)Potential Side-Product(s)
ChlorideLithium Chloride (LiCl)Isopropyl chloridePropene
BromideSodium Bromide (NaBr)Isopropyl bromidePropene
AmmoniaAmmonia (NH3)IsopropylamineDiisopropylamine, Triisopropylamine, Propene
Primary AmineEthylamine (CH3CH2NH2)N-EthylisopropylamineN,N-Diethylisopropylamine, Propene

The reactivity of this compound in nucleophilic substitution reactions is governed by a balance of steric and electronic factors. nih.govresearchgate.net

Electronic Factors : The primary electronic factor is the exceptional leaving group ability of the p-nitrobenzenesulfonate anion. The strong electron-withdrawing nature of the sulfonyl group, further enhanced by the p-nitro substituent, polarizes the C-O bond, making the α-carbon highly electrophilic and facilitating its cleavage.

Steric Factors : The isopropyl group is a secondary alkyl group, which presents more steric hindrance to the backside attack required for an SN2 reaction than a primary alkyl group. researchgate.net This steric bulk slows the rate of SN2 reactions compared to analogous methyl or ethyl sulfonates. Furthermore, this hindrance increases the competitiveness of the E2 elimination pathway, especially when bulky or strongly basic nucleophiles are used. For very bulky nucleophiles or in non-nucleophilic solvents that favor ionization, the mechanism can shift towards an SN1/E1 pathway. The interplay between the nucleophile's steric demands and basicity determines the ratio of substitution to elimination products. nih.gov

Structure Reactivity Relationships in P Nitrobenzenesulfonate Esters

Influence of Alkyl Group Variation on Reactivity

The structure of the alkyl group attached to the sulfonate ester is a primary determinant of the reaction pathway and rate. In the case of p-nitrobenzenesulfonates, varying the alkyl group from methyl to ethyl to isopropyl reveals a significant shift in reactivity, which points to changes in the underlying reaction mechanism.

Comparative Kinetics: Methyl vs. Ethyl vs. Isopropyl Analogs

A comparison of the solvolysis rates for methyl, ethyl, and isopropyl p-nitrobenzenesulfonates demonstrates a marked increase in reactivity with increased substitution at the α-carbon of the alkyl group. This trend is characteristic of a shift from a bimolecular nucleophilic substitution (SN2) mechanism towards a unimolecular (SN1) mechanism.

In an SN2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance, meaning bulkier alkyl groups react more slowly. Conversely, an SN1 reaction proceeds through a carbocation intermediate, and its rate is determined by the stability of this intermediate. More substituted carbocations (tertiary > secondary > primary) are more stable, leading to faster reaction rates.

The kinetic data for the solvolysis of these esters in ethanol (B145695) illustrates this trend. The isopropyl ester undergoes solvolysis significantly faster than the ethyl and methyl analogs, suggesting that its reaction pathway has a greater degree of SN1 character. The formation of a more stable secondary carbocation (isopropyl) is favored over the primary carbocations that would be formed from the ethyl and methyl esters.

CompoundSolventRelative Rate (k_ester / k_methyl)
Methyl p-nitrobenzenesulfonateEthanol1
Ethyl p-nitrobenzenesulfonateEthanol2.3
Isopropyl p-nitrobenzenesulfonateEthanol15.4

This table presents representative relative solvolysis rates to illustrate the trend in reactivity. Actual values can vary with specific reaction conditions.

Electronic Effects of Aromatic Substituents on Reaction Rates

Substituents on the benzene (B151609) ring of the sulfonate ester exert a powerful influence on reaction rates through inductive and resonance effects. These electronic effects can either stabilize or destabilize the transition state and any intermediates, thereby altering the activation energy of the reaction.

Impact of Nitro Group Position (Para- vs. Meta-Nitro) on Solvolysis Rates

The nitro group (NO₂) is a strong electron-withdrawing group. When positioned on the benzene ring, it deactivates the ring towards electrophilic substitution but has a distinct effect on nucleophilic substitution reactions at the alkyl group. The position of the nitro group—para or meta to the sulfonate group—is critical.

For reactions with SN1 character, like the solvolysis of isopropyl benzenesulfonate, a para-nitro substituent has a greater rate-retarding effect than a meta-nitro substituent. quora.com This is because the para position is in direct conjugation with the reaction center's leaving group, allowing the nitro group to exert a strong electron-withdrawing resonance effect. This effect destabilizes the developing positive charge on the sulfur atom as the C-O bond ionizes, slowing the reaction. The meta position, however, is not in direct conjugation, so the nitro group's influence is primarily through the weaker inductive effect.

CompoundSolventRelative Rate (k_para / k_meta)
This compoundEthanol-Water~0.5
Isopropyl m-nitrobenzenesulfonateEthanol-Water1

This table shows the general trend that the para-nitro isomer reacts more slowly than the meta-nitro isomer in solvolysis reactions that proceed through an ionization mechanism.

Resonance Stabilization Effects on Intermediate Stability

In an SN1 solvolysis reaction, the rate-determining step is the formation of a carbocation intermediate. Electron-withdrawing groups on the aromatic ring, like the nitro group, have a profound impact on the stability of the transition state leading to this intermediate.

The p-nitro group, through its potent -R (resonance) effect, withdraws electron density from the entire π-system of the benzene ring and, by extension, from the sulfonate group. quora.com This withdrawal of electron density destabilizes the transition state for ionization, as it becomes more difficult for the leaving group to depart and form a positively charged carbocation. The resonance structures of the p-nitrobenzenesulfonate anion show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, which signifies a very stable leaving group but also reflects the powerful electron-withdrawing nature that hinders the formation of the carbocation in the first place.

Conversely, in the meta position, the nitro group cannot exert its resonance effect directly on the sulfonate group. Its electron-withdrawing influence is felt primarily through the inductive (-I) effect, which is weaker and diminishes with distance. quora.com Consequently, the destabilization of the carbocation intermediate is less pronounced for the meta-nitro isomer compared to the para-nitro isomer, leading to a faster solvolysis rate for the meta-substituted compound.

Steric Hindrance Effects on Preferred Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the context of p-nitrobenzenesulfonate esters, the size of the alkyl group is a critical factor in determining the favored reaction mechanism.

The isopropyl group is significantly bulkier than a methyl or ethyl group. This steric bulk around the reaction center makes a direct backside attack by a nucleophile, as required by the SN2 mechanism, more difficult. youtube.com The transition state of an SN2 reaction involves five groups coordinated to the central carbon, and large groups lead to steric strain, increasing the activation energy and slowing the reaction.

As a result, esters with bulky alkyl groups like isopropyl are more inclined to follow an SN1 pathway. In this mechanism, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, and the issue of backside attack hindrance is largely circumvented. quora.comyoutube.com Therefore, the steric hindrance provided by the isopropyl group in this compound disfavors the SN2 pathway and promotes a shift towards the SN1 mechanism, where the rate is primarily governed by the stability of the resulting secondary carbocation.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Reaction Pathways and Transition States

While specific quantum mechanical calculations for the complete reaction pathways of isopropyl p-nitrobenzenesulfonate are not extensively documented in dedicated studies, the general principles are well-established from research on related secondary alkyl sulfonates. The solvolysis of these compounds is believed to proceed through a spectrum of mechanisms ranging from S_N_1 to S_N_2, and computational studies are crucial in mapping the potential energy surfaces for these transformations.

For a related compound, methyl p-nitrobenzenesulfonate, ab initio calculations have been performed to study its S_N_2 reaction with a chloride anion. These calculations provide the Cartesian coordinates for the reactant, transition state (TS), and product, offering a detailed geometric picture of the reaction progress. rsc.org The potential energy profile is typically calculated at various levels of theory, such as Hartree-Fock (HF) and Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], to accurately determine the activation and reaction energies. rsc.org

In the case of secondary systems like this compound, the transition state is expected to be highly dependent on the solvent and the nature of the nucleophile. Quantum mechanical calculations would focus on locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry of this transition state, particularly the lengths of the breaking carbon-oxygen bond and the forming carbon-nucleophile bond, would provide critical information about the mechanism. A more elongated C-O bond and a shorter C-Nu bond would indicate a transition state with more S_N_1 character (a looser transition state), while a more compact geometry would suggest an S_N_2-like (tighter) transition state.

Application of Molecular Orbital Theory to Mechanistic Problems

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules. youtube.comyoutube.comyoutube.com In the context of this compound, MO theory helps to explain the nature of the bonding and antibonding orbitals involved in its reactions. The key to its reactivity lies in the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the ester.

The LUMO of this compound is expected to be localized on the sulfonate group and the alpha-carbon of the isopropyl group. Specifically, it is the σ* antibonding orbital of the C-O bond that is of primary importance in nucleophilic substitution reactions. A lower energy LUMO corresponds to a higher electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. The electron-withdrawing p-nitro group on the benzene (B151609) ring significantly lowers the energy of the LUMO, enhancing the reactivity of the ester compared to unsubstituted benzenesulfonates.

MO theory also helps in visualizing the orbital interactions during the formation of the transition state. youtube.com In an S_N_2 reaction, the nucleophile's HOMO overlaps with the σ* C-O orbital, leading to the formation of a new bond and the simultaneous breaking of the old one. The efficiency of this overlap dictates the reaction rate. For an S_N_1-type mechanism, the focus shifts to the stability of the carbocation intermediate, where hyperconjugation and inductive effects, which can be rationalized using MO theory, play a crucial role.

Theoretical Modeling of Solvent Effects on Reactivity

Solvent effects play a paramount role in the solvolysis of alkyl sulfonates. nih.gov Theoretical models are essential to quantify the influence of the solvent on reaction rates and mechanisms. These models can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For instance, in the study of the esterification of benzenesulfonic acid, the conductor-like polarizable continuum model (CPCM) was used to evaluate solvent effects in acetonitrile (B52724) and water, showing a reduction in the activation energy in polar solvents. cdnsciencepub.com For the solvolysis of this compound, such models would predict a stabilization of the charged transition state and any potential carbocation intermediates in polar solvents, thereby accelerating the reaction rate.

Explicit solvent models involve including a finite number of solvent molecules around the solute in the quantum mechanical calculation. This method can account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents like water and alcohols. For example, in the solvolysis of this compound in a mixed alcohol-water solvent, explicit water or alcohol molecules can act as nucleophiles or as general base catalysts, and their specific interactions with the sulfonate oxygen atoms and the reaction center can be modeled. The ONIOM (our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid approach that can treat the solute and a few key solvent molecules at a high level of theory, while the rest of the solvent is treated with a more computationally economical method. nih.gov

Computational Analysis of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for elucidating reaction mechanisms, and computational analysis provides a theoretical framework for their interpretation. princeton.edunih.govnih.gov Secondary α-deuterium KIEs (k_H_/k_D_) are particularly informative for solvolysis reactions of secondary alkyl sulfonates like this compound. nih.govacs.org These effects arise from changes in the vibrational frequencies of the C-H(D) bonds at the reaction center between the ground state and the transition state.

For the solvolysis of 2-propyl sulfonates, a linear correlation has been observed between the logarithms of α-deuterium KIEs and the logarithms of nucleophilic solvent assistance (NSA). nih.govacs.org This suggests that both solvent and structural factors influence the magnitude of the KIE.

Compound/SystemSolventTemperature (°C)k_H/k_D_ (per α-D)
2-Propyl SulfonatesVarious25Varies with solvent nucleophilicity
2-Arylethyl p-bromobenzenesulfonatesFormolysis-~1.15 (for bridged ion intermediates)
endo-Bicyclo[3.2.1]octan-2-yl toluene-p-sulphonateFormic Acid29.91.154
endo-Bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate80% aq. Ethanol (B145695)64.41.116

This table presents representative secondary α-deuterium KIEs for various sulfonate esters to illustrate the range of observed values. Data adapted from multiple sources. cdnsciencepub.comacs.orgrsc.org

Computational analysis of KIEs involves calculating the vibrational frequencies of the reactant and the transition state for both the isotopically labeled and unlabeled species. The KIE can then be predicted using statistical mechanics principles. For an S_N_2 reaction, the transition state is sterically crowded, leading to an increase in the C-H bending frequencies and a k_H_/k_D_ close to unity or slightly inverse. cdnsciencepub.com In contrast, for an S_N_1 reaction, the transition state involves a change in hybridization from sp³ to sp², leading to a decrease in the C-H bending frequencies and a k_H_/k_D_ typically in the range of 1.10-1.25. cdnsciencepub.com Therefore, a computational analysis of the KIE for this compound in different solvents could provide strong evidence for the position of the mechanism on the S_N_1-S_N_2 spectrum.

Energy Decomposition Analysis in Chemical Transformations

In the context of its solvolysis, an EDA could be performed on the transition state, considering the interacting fragments as the isopropyl cation and the p-nitrobenzenesulfonate anion for an S_N_1-like process, or the this compound and the nucleophile for an S_N_2-like process.

A typical EDA would decompose the total interaction energy (ΔE_int_) as follows:

ΔE_int_ = ΔE_elstat_ + ΔE_Pauli_ + ΔE_orb_ + ΔE_disp_

Where:

ΔE_elstat_ : Represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli_ : Accounts for the destabilizing repulsion between electrons in occupied orbitals of the fragments due to the Pauli exclusion principle.

ΔE_orb_ : Represents the stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization.

ΔE_disp_ : Accounts for the dispersion interactions (van der Waals forces).

For the interaction between a nucleophile and this compound, the orbital interaction term would be of particular interest as it quantifies the extent of charge transfer from the nucleophile to the ester. In an S_N_1-like transition state, the electrostatic and orbital interaction terms between the incipient carbocation and the leaving group would be dominant. EDA can thus provide a quantitative measure of the electronic factors that stabilize the transition state and drive the reaction. rsc.orgunl.edu

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Isopropyl p-nitrobenzenesulfonate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as two distinct doublets in the downfield region, a result of the strong electron-withdrawing effects of the nitro and sulfonate groups. The methine proton of the isopropyl group shows as a multiplet (a septet), while the six equivalent methyl protons appear as a doublet further upfield. The integration of these signals corresponds to the number of protons in each unique environment.

The ¹³C NMR spectrum complements the proton data. The carbon atoms of the benzene (B151609) ring show distinct signals, with the carbons directly attached to the nitro and sulfonyl groups being significantly shifted. The methine and methyl carbons of the isopropyl group also have characteristic chemical shifts. rsc.org

Kinetic studies involving sulfonate esters often employ NMR to monitor reaction progress. enovatia.com For instance, in solvolysis reactions, the disappearance of reactant signals and the appearance of product signals can be quantified over time to determine reaction rates. researchgate.net Solid-state NMR has also been utilized to investigate the structural and dynamic characteristics of related sulfonic acid systems, providing insights into proton exchange and hydration. koreascience.kr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (ortho to NO₂)¹H~8.4Doublet
Aromatic Protons (ortho to SO₃)¹H~8.1Doublet
Isopropyl Methine (CH)¹H~5.0Septet
Isopropyl Methyl (CH₃)¹H~1.4Doublet
C-NO₂¹³C~151Singlet
C-SO₃¹³C~146Singlet
Aromatic CH (ortho to NO₂)¹³C~129Singlet
Aromatic CH (ortho to SO₃)¹³C~125Singlet
Isopropyl Methine (CH)¹³C~77Singlet
Isopropyl Methyl (CH₃)¹³C~22Singlet

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

The most prominent peaks in the IR spectrum are associated with the nitro (NO₂) and sulfonate (-SO₃-) groups. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range.

The sulfonate group also gives rise to strong absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed between 1300-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O-C single bond stretch also produces a characteristic peak.

Other notable absorptions include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the isopropyl group (around 2850-3000 cm⁻¹). researchgate.net Aromatic C=C in-ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. This combination of distinct peaks allows for the unambiguous confirmation of the compound's functional group composition.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-HStretching3000 - 3100Medium-Weak
Alkyl C-H (Isopropyl)Stretching2850 - 3000Medium
Aromatic C=CIn-ring Stretching1400 - 1600Medium-Weak
Nitro (NO₂)Asymmetric Stretching1500 - 1560Strong
Nitro (NO₂)Symmetric Stretching1300 - 1370Strong
Sulfonate (S=O)Asymmetric Stretching1300 - 1420Strong
Sulfonate (S=O)Symmetric Stretching1150 - 1200Strong
Sulfonate (S-O-C)Stretching900 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination and Reactivity Correlation

For example, the X-ray structure of 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-nitrobenzenesulfonate reveals detailed conformational information. nih.gov Such studies show that the nitro group is often nearly coplanar with the benzene ring, while the ester group may be slightly twisted. researchgate.net

Key structural parameters that can be determined include:

Bond Lengths and Angles: Precise measurements that can be compared with theoretical models.

Intermolecular Interactions: The solid-state packing is often stabilized by weak interactions such as C-H···O hydrogen bonds and π-π stacking between aromatic rings of adjacent molecules. nih.gov

This structural data is crucial for understanding reactivity. The conformation of the molecule in the crystal can provide clues about the accessibility of reactive sites and the steric hindrance around the sulfonate ester group, which is vital for studying mechanisms like nucleophilic substitution.

Table 3: Illustrative Crystallographic Data from an Analogous Sulfonic Ester Data based on a related 4-nitrobenzenesulfonate derivative to illustrate typical findings. nih.gov

Structural Parameter Description Typical Observation
ConformationOverall molecular shape in the crystalCan adopt "hairpin" or "stepped" conformations depending on packing forces. nih.gov
Dihedral Angle (Ring-NO₂)Twist of the nitro group relative to the benzene ringOften small, indicating near co-planarity.
Dihedral Angle (Ring-SO₃)Twist of the sulfonate group relative to the benzene ringCan be more significant, affecting steric accessibility.
Intermolecular InteractionsForces holding the crystal lattice togetherC-H···O hydrogen bonds, π-π stacking. nih.gov

Mass Spectrometry (MS) in Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for identifying products and intermediates in its reactions. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular formula (C₉H₁₁NO₅S). nih.gov

In mechanistic studies, MS is used to analyze reaction mixtures and identify the structures of products, byproducts, and sometimes even transient intermediates. The fragmentation pattern of the parent molecule provides structural clues. Common fragmentation pathways for aromatic nitro compounds include the loss of NO (mass 30) and NO₂ (mass 46). youtube.com For the isopropyl group, a characteristic loss of a methyl radical (mass 15) can occur. docbrown.info

When coupled with techniques like liquid chromatography (LC-MS), it becomes a powerful tool for monitoring the formation and degradation of sulfonate esters. researchgate.net In studies of genotoxic impurities, for instance, LC-MS methods are developed for the sensitive and selective quantification of sulfonate esters. nih.gov The mass spectrometer can detect characteristic ions, such as ammonium (B1175870) adducts ([M+NH₄]⁺) when using certain buffers, which aids in accurate identification and quantification.

Table 4: Potential Mass Spectrometry Fragments of this compound and Their Significance

Fragment (Ion) m/z (Mass/Charge) Possible Origin Mechanistic Implication
[C₉H₁₁NO₅S]⁺245Molecular IonConfirms molecular weight of the parent compound. nih.gov
[C₉H₁₁NO₄S]⁺229Loss of Oxygen atomRearrangement pathway.
[C₆H₄NO₅S]⁺202Loss of Isopropyl groupCleavage of the ester bond, indicates a stable p-nitrobenzenesulfonate anion.
[C₉H₁₁O₃S]⁺199Loss of NO₂ groupFragmentation of the nitroaromatic system. youtube.com
[C₃H₇]⁺43Isopropyl cationCleavage of the S-O bond, indicates stability of the isopropyl cation.
[C₆H₄NO₂]⁺122Phenylnitrite radical cationComplex rearrangement and fragmentation.
[C₆H₅]⁺77Phenyl cationLoss of both sulfonate and nitro groups. youtube.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as an Alkylating Agent in Organic Transformations

Isopropyl p-nitrobenzenesulfonate serves as a potent alkylating agent, transferring its isopropyl group to a wide range of nucleophiles. The efficacy of this process is attributed to the p-nitrobenzenesulfonate group, an outstanding leaving group. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the stability of the resulting anion through resonance delocalization, making the departure of the group energetically favorable. This inherent stability makes the carbon atom of the isopropyl group highly electrophilic and prone to nucleophilic attack in SN2 reactions. rsc.org

The reactivity of sulfonate esters as alkylating agents is well-established, and the nosylate (B8438820) group is among the most effective in this class. Its leaving group ability surpasses that of other common sulfonates like tosylates and mesylates, making isopropyl nosylate a preferred reagent in certain synthetic contexts where milder conditions or higher reactivity are required.

Sulfonate Ester Leaving GroupAbbreviationRelative Reactivity/Leaving Group Ability
TrifluoromethanesulfonateTriflate (TfO⁻)Very High
p-NitrobenzenesulfonateNosylate (NsO⁻)High
p-ToluenesulfonateTosylate (TsO⁻)Moderate-High
MethanesulfonateMesylate (MsO⁻)Moderate

Utilization in Complex Molecule Synthesis as a Reactive Intermediate

The unique reactivity of p-nitrobenzenesulfonate esters makes them valuable as transient, reactive intermediates in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical industry. A notable example is in the synthesis of Darunavir, a potent HIV protease inhibitor. epo.orgresearchgate.net

In synthetic routes toward Darunavir and its derivatives, a key step involves the conversion of a hydroxyl group into a p-nitrobenzenesulfonate ester. nih.govacs.org This transformation creates a highly activated intermediate. The nosylate group is introduced specifically to be displaced in a subsequent step by a nucleophile, such as sodium azide (B81097). nih.govacs.org This displacement reaction, typically proceeding via an SN2 mechanism, allows for the stereospecific introduction of an azide group, which is then further converted to a crucial amine functionality in the final drug molecule. The role of the p-nitrobenzenesulfonate is to function as a temporary activating group, facilitating a key bond-forming reaction that would be difficult to achieve directly from the precursor alcohol. acs.org

Reaction StepDescriptionRole of p-Nitrobenzenesulfonate Group
Step 1: NosylationA precursor alcohol is reacted with p-nitrobenzenesulfonyl chloride to form the sulfonate ester intermediate.Formation of a reactive intermediate.
Step 2: Nucleophilic SubstitutionThe intermediate is treated with a nucleophile (e.g., sodium azide), which displaces the nosylate. nih.govActs as an excellent leaving group to facilitate the introduction of a new functional group. acs.org
Step 3: Further TransformationThe newly introduced functional group (e.g., azide) is converted into the desired amine for the final product.The group is absent, having fulfilled its purpose in the previous step.

Initiation of Polymerization Processes (e.g., Cationic Ring-Opening Polymerization)

In materials chemistry, sulfonate esters like this compound are employed as initiators for polymerization reactions, most notably Cationic Ring-Opening Polymerization (CROP). researchgate.net CROP is a powerful method for synthesizing polymers such as poly(2-oxazoline)s, which have applications in the biomedical field.

The initiation of CROP requires a potent electrophile. Alkyl nosylates, including the isopropyl variant, serve this function effectively. The process begins with the alkylation of a cyclic monomer (e.g., a 2-substituted-2-oxazoline) by the this compound. researchgate.net The nitrogen atom of the oxazoline (B21484) ring acts as a nucleophile, attacking the electrophilic isopropyl group and displacing the p-nitrobenzenesulfonate anion. This reaction forms a cationic oxazolinium species, which becomes the active propagating center for the polymerization. The chain then grows as this cation attacks subsequent monomer rings. wikipedia.org

Kinetic studies have shown that the rate of initiation in CROP is highly dependent on the leaving group of the sulfonate ester initiator. The reactivity generally follows the order: tosylate < nosylate < triflate. researchgate.net While triflates are often the most reactive initiators, nosylates provide a suitable and often more stable and easily synthesized alternative for initiating the polymerization of monomers like 2-alkyl-2-oxazolines. researchgate.net

ComponentExampleFunction in CROP
Monomer2-Isopropyl-2-oxazolineThe cyclic building block of the polymer chain.
InitiatorThis compoundProvides the initial electrophile (isopropyl cation) to start the polymerization.
Leaving Group / Counterionp-Nitrobenzenesulfonate (Nosylate)Stabilizes the cationic propagating species after being displaced from the initiator.
Propagating SpeciesCationic oxazolinium ionThe reactive chain end that adds new monomer units.

Q & A

Q. What experimental controls mitigate variability in kinetic studies across research groups?

  • Methodological Answer : Standardize temperature, solvent purity, and nucleophile concentration. Cross-validate rate constants using a reference reaction (e.g., methyl p-nitrobenzenesulfonate solvolysis in MeOH) and report confidence intervals for reproducibility .

Methodological Frameworks

Q. How to design a study investigating substituent effects on sulfonate ester reactivity?

  • Methodological Answer : Use a Hammett plot with σ constants for para-substituents. Synthesize derivatives (e.g., methyl, ethyl, isopropyl) and measure rate constants in a standardized solvent (e.g., 80% aqueous acetone). Correlate log(k) vs. σ to distinguish electronic vs. steric contributions .

Q. What computational methods validate proposed nonclassical carbocation intermediates?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize bridged ion geometries. Compare calculated 1^1H NMR chemical shifts with experimental data and simulate reaction pathways using intrinsic reaction coordinate (IRC) analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.